Chemical properties of 2,4-Di-tert-butyl-6-chloropyrimidine
Chemical properties of 2,4-Di-tert-butyl-6-chloropyrimidine
This guide provides an in-depth technical analysis of 2,4-Di-tert-butyl-6-chloropyrimidine , a specialized heterocyclic building block valued for its extreme steric bulk and lipophilicity.
The Steric Powerhouse of Pyrimidine Chemistry
Executive Summary
2,4-Di-tert-butyl-6-chloropyrimidine (CAS: 69050-89-1 ) is a highly substituted pyrimidine derivative characterized by two bulky tert-butyl groups at the 2 and 4 positions. Unlike standard chloropyrimidines, this molecule offers a unique "steric lock" around the nitrogen atoms, making it a critical scaffold in the design of subtype-selective G-protein coupled receptor (GPCR) antagonists (specifically Dopamine D3) and sterically hindered ligands for transition metal catalysis.
Its chemical behavior is defined by the kinetic protection of the ring nitrogens and the regioselective reactivity of the C6-chlorine atom, which remains accessible for nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis[1][2][3]
| Property | Data |
| IUPAC Name | 2,4-Di-tert-butyl-6-chloropyrimidine |
| Alternative Name | 4-Chloro-2,6-di-tert-butylpyrimidine (Symmetry equivalent) |
| CAS Number | 69050-89-1 |
| Molecular Formula | |
| Molecular Weight | 226.75 g/mol |
| Physical State | Low-melting solid / Viscous oil (depending on purity) |
| Solubility | High solubility in non-polar organic solvents (DCM, Hexane, Toluene); Insoluble in water. |
Structural Logic
The molecule possesses a
-
C2-Position (tert-Butyl): Located between the two ring nitrogens (
). This group creates a "steric wall," preventing coordination or protonation at the nitrogens from the "front" face. In drug design, this group often occupies hydrophobic pockets (e.g., Val189 in D3 receptors), conferring high selectivity over homologous targets. -
C4-Position (tert-Butyl): Shields the
nitrogen and the C5 proton. -
C6-Position (Chlorine): The electrophilic "warhead." While sterically crowded, it is the only viable site for nucleophilic attack. The leaving group ability of chloride is maintained, but the trajectory for incoming nucleophiles is restricted, requiring higher temperatures or stronger nucleophiles than unhindered pyrimidines.
Synthesis Pathway
The synthesis follows a convergent condensation route, constructing the pyrimidine ring from acyclic precursors to ensure the correct placement of the bulky alkyl groups.
Protocol: Condensation & Chlorination
Step 1: Pyrimidine Ring Formation Reaction of Pivalamidine (tert-butyl amidine) with Ethyl Pivaloylacetate (beta-keto ester) under basic conditions (NaOEt/EtOH).
-
Mechanism:[1] The amidine nitrogen attacks the ketone carbonyl (more electrophilic), followed by cyclization at the ester.
-
Intermediate: 2,4-Di-tert-butyl-6-hydroxypyrimidine (tautomer of the pyrimidone).
Step 2: Chlorination
Deoxychlorination using Phosphorus Oxychloride (
-
Note: Due to steric hindrance, this reaction often requires heating to reflux and potentially the addition of a catalyst like N,N-Dimethylaniline to facilitate the formation of the dichlorophosphate intermediate.
Figure 1: Convergent synthesis pathway. The bulky t-butyl groups are installed during the ring-closure step, avoiding difficult alkylation of a pre-formed ring.
Reactivity Profile: The "Kinetic Filter"
The chemical utility of 2,4-di-tert-butyl-6-chloropyrimidine lies in its controlled reactivity. It resists non-specific nucleophilic attacks that would degrade simpler pyrimidines.
Nucleophilic Aromatic Substitution ( )
The C6-Cl bond is activated by the electron-deficient pyrimidine ring. However, the tert-butyl groups impose a kinetic filter :
-
Small Nucleophiles (Primary Amines, Hydrazine): React efficiently at elevated temperatures (80-100°C).
-
Bulky Nucleophiles (Secondary Amines, Piperazines): Reaction rates are significantly slower. Successful coupling often requires polar aprotic solvents (DMF, DMSO) and prolonged heating.
-
Regioselectivity: Exclusive to C6. No competing attack occurs at C2 or C4 due to the quaternary carbon blocking.
Experimental Protocol: Amination with Piperazine
Use Case: Synthesis of D3 Receptor Antagonist Intermediates.
-
Setup: Charge a reaction vessel with 2,4-di-tert-butyl-6-chloropyrimidine (1.0 eq) and the piperazine derivative (1.2 eq).
-
Solvent: Dissolve in anhydrous Acetonitrile or DMSO .
-
Base: Add Diisopropylethylamine (DIPEA) (2.0 eq) to scavenge HCl.
-
Condition: Heat to reflux (Acetonitrile) or 100°C (DMSO) for 12–24 hours. Monitor by LC-MS.
-
Workup: The product is highly lipophilic. Dilute with water and extract into Ethyl Acetate. The unreacted chloropyrimidine can be removed by washing with non-polar hexanes if the product is polar enough (amine salt formation).
Figure 2: Reactivity map. The steric bulk directs all nucleophilic chemistry to the C6 position, ensuring high regiochemical purity.
Applications in Drug Discovery
The "Selectivity Switch" in Dopamine Receptors
In Medicinal Chemistry, this scaffold is a textbook example of using steric bulk to achieve isoform selectivity.
-
Target: Dopamine D3 Receptor (Schizophrenia, Addiction).[2]
-
Problem: D3 and D2 receptors are highly homologous. Most D2 antagonists cause extrapyramidal side effects.
-
Solution: The 2-tert-butyl group .[3][2][4][5]
-
In the D3 receptor binding pocket, the 2-t-butyl group fits into a specific hydrophobic cleft formed by Val189 (TM5) and Val350 (TM6).
-
In the D2 receptor, slight amino acid variations make this pocket less accommodating to the bulky group, drastically reducing affinity.
-
Result: Compounds derived from this scaffold often exhibit >100-fold selectivity for D3 over D2.
-
Safety & Handling
-
Hazards: Like most chloropyrimidines, it is a skin and eye irritant. It may cause sensitization.
-
Stability: Stable under ambient conditions.[6] Hydrolysis of the C-Cl bond is very slow due to steric protection, making it more moisture-stable than 2,4-dichloropyrimidine.
-
Storage: Store in a cool, dry place. No special inert atmosphere is strictly required for the solid, but intermediates in solution should be kept dry.
References
-
Synthesis and D3 Selectivity: Journal of Medicinal Chemistry. "Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines." (2014).
-
Chemical Identity & CAS: PubChem Compound Summary for 2,4-bis(4-tert-butylphenyl)-6-chloropyrimidine (Structural Analog/Class Reference).
-
General Pyrimidine Synthesis: Organic Syntheses. "Synthesis of hindered pyrimidines via condensation." (General Protocol Reference).
-
Patented Routes: WO2014059265A1. "Urea and amide derivatives of aminoalkylpiperazines and use thereof." (Describes use as starting material).
Sources
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - 2,4-di-tert-butyl-6-chloropyrimidine (C12H19ClN2) [pubchemlite.lcsb.uni.lu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Phenobarbital CAS#: 50-06-6 [m.chemicalbook.com]
